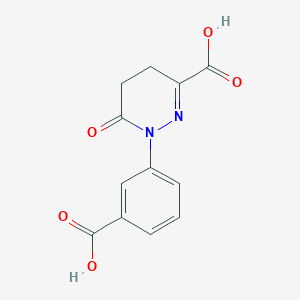

1-(3-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Description

1-(3-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a bicyclic pyridazine derivative characterized by a tetrahydropyridazine core substituted with two carboxylic acid groups.

Properties

IUPAC Name |

1-(3-carboxyphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c15-10-5-4-9(12(18)19)13-14(10)8-3-1-2-7(6-8)11(16)17/h1-3,6H,4-5H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLFSLZAWQEXIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C(=O)O)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : The compound has been shown to modulate oxidative stress pathways by interacting with cellular defense mechanisms.

- Anti-inflammatory Effects : It may inhibit inflammatory mediators, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains.

The biological effects of this compound are primarily attributed to its ability to interact with specific biological targets:

- Nrf2 Pathway Modulation : The compound has been reported to activate the Nrf2 pathway, enhancing the expression of antioxidant enzymes and protecting against oxidative damage .

- Inhibition of Keap1-Nrf2 Interaction : By inhibiting the interaction between Keap1 and Nrf2, it promotes the stabilization and accumulation of Nrf2 in the nucleus, leading to increased transcription of cytoprotective genes .

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound:

- Study 1 : A study investigating the antioxidant capacity demonstrated that treatment with the compound significantly reduced markers of oxidative stress in cellular models .

| Treatment Group | Oxidative Stress Marker Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 65 |

- Study 2 : In a model of inflammation, the compound reduced pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by up to 50% compared to untreated controls .

In Vitro and In Vivo Studies

In vitro assays have shown that the compound exhibits dose-dependent inhibition of inflammatory responses. In vivo studies using animal models further support these findings, indicating that administration leads to significant reductions in inflammation-related symptoms.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of tetrahydropyridazine compounds exhibit promising anticancer properties. A study demonstrated that 1-(3-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's structure allows it to interact with cellular targets effectively, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

The compound has also shown anti-inflammatory effects in preclinical studies. By modulating inflammatory pathways and cytokine production, it can potentially be used to treat conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The carboxylic acid groups in its structure are believed to play a crucial role in its bioactivity .

Materials Science

Synthesis of Novel Polymers

this compound can serve as a monomer in the synthesis of novel polymers with tailored properties. Its functional groups enable the formation of cross-linked networks that enhance mechanical strength and thermal stability. Research has focused on utilizing this compound to develop biodegradable polymers for environmental applications .

Nanocomposites Development

In materials science, this compound can be incorporated into nanocomposites to improve their electrical and thermal properties. Studies have shown that adding this compound to polymer matrices can enhance conductivity and thermal resistance, making it suitable for electronic applications .

Analytical Chemistry

Chromatographic Applications

The compound's unique chemical structure allows it to be utilized as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct retention characteristics can help in the development of analytical methods for detecting related compounds in complex mixtures .

Spectroscopic Studies

Spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) have been employed to study the structural dynamics of this compound. These studies provide insights into molecular interactions and conformational changes that occur in different environments .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights:

Substituent Effects on Reactivity :

- The 3-carboxyphenyl group in the target compound introduces two acidic protons (pKa ~2–4 for carboxylic acids), enabling diverse acid-base and esterification reactions. This contrasts with the 3-chlorophenyl analog , where the electron-withdrawing Cl group reduces nucleophilic substitution rates but enhances electrophilic aromatic substitution .

- Methylphenyl derivatives exhibit increased lipophilicity (logP ~1.5–2.0), improving membrane permeability compared to polar carboxyphenyl variants .

The 4-fluorophenyl variant demonstrates enhanced solubility in polar aprotic solvents (e.g., DMF) due to fluorine’s electronegativity and hydrogen-bond acceptor capacity .

Biological Activity: Pyridazine-3-carboxylic acid derivatives with aryl substituents (e.g., benzyl, methylphenyl) exhibit notable antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to fluoroquinolones . The 3-carboxyphenyl group’s dual acidity may enhance target binding via ionic interactions.

Synthetic Accessibility :

- Benzyl and simple aryl derivatives are synthesized in higher yields (e.g., 63% for benzyl ) compared to bulkier analogs like 3-carboxyphenyl, where steric effects may complicate functionalization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Carboxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and what experimental conditions optimize yield?

- Methodology : Synthesis of pyridazine derivatives typically involves condensation reactions (e.g., between aromatic aldehydes and aminopyridazines) followed by cyclization. Catalysts such as palladium or copper (used in analogous syntheses) and polar aprotic solvents like DMF or toluene are common. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

- Key Considerations :

- Monitor reaction progress using TLC or HPLC.

- Optimize temperature (often 80–120°C) and reaction time (12–48 hours) to avoid side products.

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Stability Guidelines :

- Store in airtight containers at 2–8°C, protected from light and moisture.

- Avoid contact with strong oxidizing agents or extreme pH conditions, as decomposition may generate hazardous byproducts (e.g., carbon or nitrogen oxides) .

- Safety Precautions :

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to minimize inhalation risks.

- Refer to SDS guidelines for spill management and disposal .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks to confirm the pyridazine ring and carboxylate groups. For example, 1H NMR can resolve aromatic protons (δ 7.2–8.5 ppm) and diastereotopic hydrogens in the tetrahydropyridazine ring .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹, carboxylic acid O-H at ~2500–3000 cm⁻¹) .

- HPLC-MS : Assess purity and molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Data Reconciliation Strategies :

- Perform dose-response studies to establish IC50 values across multiple cell lines or enzymatic assays.

- Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity).

- Control for batch-to-batch variability in compound purity .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- In Silico Methods :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., cyclooxygenase or kinase targets).

- MD Simulations : Assess binding stability and conformational changes over time.

- QSAR Modeling : Correlate structural features (e.g., carboxylate groups) with activity data to guide analog design .

Q. How does the compound’s stability under physiological conditions impact its pharmacological potential?

- Experimental Design :

- Conduct stability assays in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and monitor degradation via LC-MS.

- Compare half-life data with structurally similar compounds (e.g., 4-hydroxy-6-oxo-pyridazine derivatives) to identify degradation hotspots .

Q. What mechanistic insights can be gained from studying the compound’s role in enzyme inhibition?

- Kinetic and Structural Studies :

- Perform enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to determine inhibition constants (Ki).

- Use X-ray crystallography or Cryo-EM to resolve binding modes in enzyme complexes.

- Mutagenesis studies can identify critical residues for interaction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity or enzyme inhibition profiles?

- Troubleshooting Framework :

- Replicate Experiments : Ensure consistency in assay protocols (e.g., incubation time, cell viability markers).

- Control Variables : Test the compound’s solubility in different buffers (e.g., DMSO vs. aqueous solutions).

- Meta-Analysis : Compare data across studies while accounting for differences in experimental models (e.g., primary cells vs. immortalized lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.